4-(Pyridin-2-yloxy)benzylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(Pyridin-2-yloxy)benzylamine HCl is a derivative of benzylamine with a pyridine moiety. It is related to various research areas, including the synthesis of human histamine H3 receptor antagonists, the development of novel polyimides, and the creation of heterocyclic compounds with potential biological activities. The pyridine unit is a common structural motif in medicinal chemistry due to its ability to engage in various non-covalent interactions, which can be crucial for binding to biological targets .
Synthesis Analysis
The synthesis of compounds related to 4-(Pyridin-2-yloxy)benzylamine HCl involves multiple steps, including acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of aromatic diamine monomers containing pyridine units involves Friedel–Crafts acylation followed by nucleophilic substitution and reduction . Another example is the synthesis of heterocyclic compounds where the pyridine moiety is incorporated into the structure through condensation reactions . These synthetic routes highlight the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a nitrogen atom in the aromatic ring, which can influence the electronic properties of the molecule. X-ray diffraction and computational studies, such as Density Functional Theory (DFT), are often used to determine and optimize the geometry of these compounds . The presence of the pyridine ring can also affect the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions, which are important for its biological activity.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including oxidative condensation, which can be used to synthesize trisubstituted pyridines . They can also react with different reagents to form zwitterionic structures or fused heterocyclic systems . These reactions are crucial for modifying the chemical properties of the pyridine derivatives and enhancing their potential as therapeutic agents or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and electronic properties, are influenced by the presence of the pyridine ring and substituents attached to it. For example, polyimides derived from pyridine-containing diamines exhibit exceptional thermal and thermooxidative stability . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be studied using computational methods to predict the reactivity and interaction of these molecules with other chemical entities .
Scientific Research Applications
Corrosion Inhibition
Research demonstrates the effectiveness of pyridine-based compounds, including those structurally related to 4-(Pyridin-2-yloxy)benzylamine hcl, as corrosion inhibitors. For instance, a study explored the corrosion inhibitive behavior of Schiff bases containing pyridine units on mild steel surfaces in acidic environments. These bases were found to form protective films on mild steel, enhancing corrosion resistance through a combination of experimental techniques and computational approaches (Murmu, Saha, Murmu, & Banerjee, 2019).
Synthetic Methodologies
The compound's applications extend into the synthesis of novel chemical entities. A specific study detailed the oxidative condensation of benzylamines and aromatic ketones facilitated by a catalytic process, yielding trisubstituted pyridines. This method emphasizes the utility of pyridine derivatives in synthesizing complex molecular structures, including G-quadruplex binding ligands, through a metal-free approach (Dong, Kodama, Nomoto, Ueshima, & Ogawa, 2019).
Chemical Properties and Applications
The chemical versatility of pyridine derivatives is further illustrated in their use as intermediates for synthesizing polyimides with specific electronic and structural properties. One study synthesized a novel aromatic diamine monomer containing a pyridine unit, which was then polymerized with various dianhydrides to create polyimides. These polyimides exhibited exceptional solubility, thermal stability, and thermooxidative stability, demonstrating the potential of pyridine derivatives in materials science (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).
Safety And Hazards
properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;/h1-8H,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUVZBEGLBLKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590032 |
Source
|
Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yloxy)benzylamine hcl | |
CAS RN |
1171884-78-8 |
Source
|
Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.